molecular formula C11H13BrN2O3 B1394318 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid CAS No. 1219201-10-1

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid

Cat. No.: B1394318
CAS No.: 1219201-10-1
M. Wt: 301.14 g/mol
InChI Key: VXMXIRUDQBAEQD-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a brominated nicotinic acid derivative featuring a piperidin-4-yloxy substituent at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. The piperidine moiety enhances solubility and bioavailability, while the bromine atom may influence electronic properties and binding affinity .

Key structural attributes:

  • Core structure: Nicotinic acid (pyridine-3-carboxylic acid).
  • Substituents:
    • Bromine at position 3.
    • Piperidin-4-yloxy group at position 2.
  • Molecular formula: Likely C11H13BrN2O3 (inferred from and ).

Properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMXIRUDQBAEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

This compound is a derivative of nicotinic acid, incorporating a bromine atom and a piperidine moiety. Its molecular structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer and other solid tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth .

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular signaling pathways .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.

Case Studies

  • Anticancer Efficacy : A study evaluating the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines found significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Synergistic Effects : Further investigations revealed that combining this compound with existing cancer therapies could enhance overall efficacy, reducing the required doses and minimizing side effects .

Data Table: Biological Activities Summary

Biological Activity Effectiveness Mechanism
AntimicrobialModerateDisruption of bacterial cell walls
AnticancerHighInduction of apoptosis, enzyme inhibition
NeuroprotectivePotentialModulation of nAChRs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinic Acid Derivatives

5-Bromo-6-hydroxynicotinic acid
  • Structure : Bromine at position 5, hydroxyl group at position 6, carboxylic acid at position 3.
  • Key differences : The hydroxyl group at position 6 replaces the piperidinyloxy group, reducing lipophilicity.
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
  • Structure : Tetrahydro-2H-pyran-4-yloxy group at position 4.
  • Key differences : The pyranyloxy substituent (6-membered oxygen-containing ring) vs. piperidinyloxy (6-membered nitrogen-containing ring) alters steric and electronic profiles.
  • Molecular weight : 302.12 g/mol (CAS 1216775-30-2) .
5-Bromo-6-((tetrahydro-2H-pyran-4-yl)amino)nicotinic acid
  • Structure: Amino-linked tetrahydro-2H-pyran-4-yl group at position 5.
  • Molecular formula : C11H13BrN2O3 (CAS 1812198-15-4) .

Piperidine-Containing Analogs

5-Bromo-2-(piperidin-4-yloxy)pyridine
  • Structure : Pyridine core without carboxylic acid.
  • Key differences : Lack of the carboxylic acid group reduces polarity and may limit interactions with charged biological targets.
  • CAS : 194668-50-3 .
5-Bromo-2-(piperidin-1-yl)pyridine
  • Structure : Piperidin-1-yl group (nitrogen at position 1 of piperidine) instead of piperidin-4-yloxy.
  • Key differences : The 1-position substitution alters spatial orientation, affecting binding pocket compatibility .

Heterocyclic Variants

5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid
  • Structure: Pyrimidine core with dimethylamino and carboxylic acid groups.
  • Key differences : Pyrimidine (6-membered ring with two nitrogens) vs. pyridine, influencing electronic density and metabolic stability.
  • Molecular formula : C7H8BrN3O2 (CAS 914208-45-0) .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Formula CAS Number Key Applications/Notes
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid Nicotinic acid Br (5), piperidin-4-yloxy (2) C11H13BrN2O3 - Pharmaceutical intermediates
5-Bromo-6-hydroxynicotinic acid Nicotinic acid Br (5), OH (6) C6H4BrNO3 41668-13-7 Synthesis of heterocycles
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid Nicotinic acid Br (5), THP-4-yloxy (6) C11H12BrNO4 1216775-30-2 Research chemicals
5-Bromo-2-(piperidin-4-yloxy)pyridine Pyridine Br (5), piperidin-4-yloxy (2) C10H13BrN2O 194668-50-3 Ligand design
5-Bromo-2-(dimethylamino)pyrimidine-4-carboxylic acid Pyrimidine Br (5), dimethylamino (2), COOH (4) C7H8BrN3O2 914208-45-0 Enzyme inhibition studies

Research Findings and Key Insights

  • Synthetic Routes : Piperidinyloxy-substituted compounds are often synthesized via nucleophilic aromatic substitution (e.g., and describe methods for analogous bromo-pyrazole-carboxylic acids).
  • Biological Relevance : The piperidine ring enhances blood-brain barrier penetration, making analogs like this compound candidates for CNS-targeted drugs .
  • Solubility and Bioavailability: Carboxylic acid-containing derivatives (e.g., nicotinic acids) exhibit higher aqueous solubility than non-acid analogs (e.g., pyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(piperidin-4-yloxy)nicotinic acid
Reactant of Route 2
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5-Bromo-2-(piperidin-4-yloxy)nicotinic acid

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